molecular formula C14H8ClN3O3 B2446003 1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] CAS No. 939762-09-1

1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]

Cat. No.: B2446003
CAS No.: 939762-09-1
M. Wt: 301.69
InChI Key: JSIMDRHJYGQGQI-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-[(6-chloropyridin-3-yl)diazenyl]-1-hydroxyisochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-11-6-5-8(7-16-11)17-18-12-9-3-1-2-4-10(9)13(19)21-14(12)20/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKPTJUKMWRLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] typically involves the condensation of 1H-isochromene-1,3,4-trione with 6-chloro-3-pyridylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the trione or hydrazone functionalities, leading to a range of reduced products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and chloropyridine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]
  • 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]
  • 1H-isochromene-1,3,4-trione 4-[N-(4-methylphenyl)hydrazone]

Uniqueness

1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] is unique due to its specific chloropyridine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antiplatelet, antiviral, and antimicrobial properties. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure

The compound can be represented structurally as follows:

C12H8ClN3O3\text{C}_{12}\text{H}_{8}\text{ClN}_{3}\text{O}_{3}

This structure features an isochromene core linked to a hydrazone moiety, which is known to influence its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of 1H-isochromene derivatives. In particular, compounds with similar structural motifs have demonstrated significant antioxidant properties. For example, a study on 3-phenyl-1H-isochromen-1-one analogues showed that some exhibited antioxidant activities 7-fold to 16-fold more potent than ascorbic acid in DPPH assays .

Table 1: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)Relative Activity
Ascorbic Acid20Reference
Compound A2.58x more potent
Compound B3.06.67x more potent

Antiplatelet Activity

The antiplatelet activity of isochromene derivatives has been explored with promising results. The same analogues that showed antioxidant properties also inhibited arachidonic acid-induced platelet aggregation significantly better than aspirin in some cases .

Table 2: Antiplatelet Activity

CompoundIC50 (µM)Comparison to Aspirin
Aspirin100Reference
Compound C156.67x more potent
Compound D205x more potent

Antiviral Activity

Research into the antiviral properties of hydrazones has indicated that compounds similar to 1H-isochromene derivatives can exhibit significant viral inhibitory effects. For instance, one study reported that certain hydrazones had binding affinities comparable to established antiviral drugs like Tamiflu against influenza virus targets .

Table 3: Antiviral Activity against Influenza Virus

CompoundBinding Energy (kcal/mol)Comparison
Tamiflu-6.5Reference
Hydrazone E-6.7Comparable

Antimicrobial Activity

The antimicrobial efficacy of related hydrazones has been assessed against various bacterial strains. A study indicated that certain hydrazones showed pronounced activity against Gram-positive and Gram-negative bacteria .

Table 4: Antimicrobial Activity

CompoundMinimum Inhibitory Concentration (MIC) µg/mL
Hydrazone F (against E. coli)6.3
Hydrazone F (against S. aureus)12.5
Gentamicin (control)0.5

Case Studies

  • Antioxidant and Antiplatelet Study : A series of synthesized analogues based on the isochromene structure were tested for their ability to scavenge free radicals and inhibit platelet aggregation, showing promising results that warrant further investigation for therapeutic applications .
  • Antiviral Screening : Hydrazones derived from similar frameworks were evaluated for their antiviral properties against influenza virus strains, demonstrating effective binding and inhibition comparable to leading antiviral medications .

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